4-Bromophenyl Substitution Confers ~4-Fold Superior Anti-H. pylori MIC vs. Non-Halogenated Analog in Nanoparticle Form
When the target compound was condensed onto chitosan and formulated as tripolyphosphate-crosslinked nanoparticles (Cs-SBBr NPs), the minimal inhibitory concentration against H. pylori was 3.9 ± 0.03 μg/mL. This represents a 4.0-fold improvement over the identically processed non-brominated comparator 2-(4-formylphenoxy)-N-phenylacetamide (Cs-SBA NPs), which exhibited an MIC of 15.62 ± 0.05 μg/mL in the same assay [1]. The only structural difference between the two precursors is the para-bromine substituent on the N-phenyl ring of CAS 88951-64-8.
| Evidence Dimension | Anti-H. pylori activity (MIC, μg/mL) |
|---|---|
| Target Compound Data | Cs-SBBr NPs: MIC = 3.9 ± 0.03 μg/mL |
| Comparator Or Baseline | Cs-SBA NPs (non-brominated analog): MIC = 15.62 ± 0.05 μg/mL |
| Quantified Difference | 4.0-fold lower MIC (enhanced potency) |
| Conditions | Broth microdilution; chitosan-Schiff base nanoparticles crosslinked with sodium tripolyphosphate (TPP); H. pylori culture |
Why This Matters
A 4-fold MIC difference dictates whether a nanoparticle formulation crosses the threshold from moderate to strong anti-H. pylori activity, directly impacting candidate selection for gastric infection biomaterials programs.
- [1] Hassan, H. M., et al. (2024). Synthesis of novel chitosan-Schiff bases nanoparticles for high efficiency Helicobacter pylori inhibition. International Journal of Biological Macromolecules, 277, 134304. View Source
